molecular formula C12H15N3OS B2448547 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1171690-13-3

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No. B2448547
CAS RN: 1171690-13-3
M. Wt: 249.33
InChI Key: QAWYXYKELYTWCD-UHFFFAOYSA-N
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Description

“N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole compounds are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse due to the presence of two nitrogen atoms in the ring . The derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Synthesis and Chemical Properties

Research has developed various methods for synthesizing thiophene-2-carboxamide derivatives, demonstrating the chemical versatility and reactivity of these compounds. One approach involves the 1,3-dipolar cycloaddition of nitrile imines and nitrile oxides to synthesize N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, which showed potential antibacterial and antifungal activities, indicating their promise in developing new antimicrobial agents (Sowmya et al., 2018). Another study explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles to yield diverse heterocyclic compounds, highlighting the synthetic utility of thiophene derivatives in constructing complex molecular architectures (Mohareb et al., 2004).

Bioactive Applications

The structural modification of thiophene-2-carboxamides has been linked to bioactive properties, such as inhibition of arginine methyltransferase 1 (CARM1), a target for cancer therapy. Specifically, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides with thiophene analogs showed significant inhibitory activity, suggesting their potential as therapeutic agents (Allan et al., 2009). Furthermore, functionalized thiophene-based pyrazole amides synthesized through various catalytic approaches have been investigated for their nonlinear optical properties, indicating their application in materials science for developing new photonic and electronic materials (Kanwal et al., 2022).

Antitumor Activities

Some thiophene-2-carboxamide derivatives have shown promising antitumor activities. For instance, a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes were synthesized and exhibited significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).

properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8(2)15-11(7-9(3)14-15)13-12(16)10-5-4-6-17-10/h4-8H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWYXYKELYTWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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